4-Butyl-2-ethyloctanoic acid

Description

Context and Significance within Branched Fatty Acid Chemistry

Branched-chain fatty acids (BCFAs) are a noteworthy class of lipids characterized by one or more alkyl branches on the carbon chain. wikipedia.org They are commonly found in various natural sources, including bacteria, dairy products, and certain fermented foods. wikipedia.orgoup.com The study of BCFAs has gained considerable momentum, particularly from the late 20th century into the 21st century, as research has illuminated their distinct structural features and varied physiological roles. dellait.com

Unlike their straight-chain counterparts, the branching in BCFAs introduces unique physical and chemical properties. These properties can influence membrane fluidity in bacteria and are implicated in various biological processes. dellait.com Research has highlighted the importance of BCFAs in gut health, immune regulation, and even as having anti-inflammatory and anti-cancer potential. oup.comnih.gov While much of the research has focused on more common BCFAs like isovaleric acid and isobutyric acid, the principles of their chemical behavior and significance provide a framework for understanding more complex structures like 4-butyl-2-ethyloctanoic acid. dellait.com

Historical Perspectives on Related Carboxylic Acid Research

The history of carboxylic acids is deeply intertwined with the development of chemistry itself. Simple carboxylic acids have been known for centuries; for instance, acetic acid in the form of vinegar was used by ancient civilizations as a preservative and condiment. libretexts.org The systematic study of these compounds, however, began to flourish with the rise of organic chemistry. longdom.org

Initially, many carboxylic acids were given common names based on their natural sources. longdom.orgbritannica.com For example, butyric acid is named from the Latin word for butter, butyrum, from which it was first isolated. britannica.com As the number of known organic compounds grew, the need for a more systematic naming convention became evident, leading to the establishment of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. longdom.org This system provides a clear and unambiguous way to name complex molecules like this compound based on their structure. britannica.com

The study of branched-chain carboxylic acids like 2-ethylhexanoic acid, a structurally related compound, has been driven by their industrial applications. isatis.netwikipedia.org This compound and its derivatives are used in the production of polymers, plasticizers, and coatings, highlighting the economic and technological importance of understanding this class of molecules. isatis.netresearchgate.net

Structural Elucidation and Isomeric Considerations

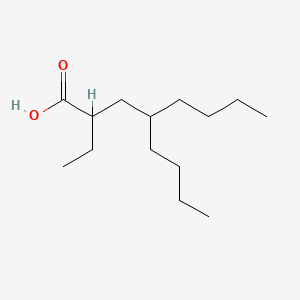

The chemical formula for this compound is C14H28O2. The IUPAC name precisely describes its structure: an octanoic acid backbone (an eight-carbon chain with a carboxylic acid group) with an ethyl group at the second carbon and a butyl group at the fourth carbon.

Key Structural Features:

Carboxyl Group (-COOH): This functional group is the defining feature of a carboxylic acid and is responsible for its acidic properties. wikipedia.org

Branched Alkyl Chain: The presence of both an ethyl and a butyl group on the main octanoic acid chain significantly impacts the molecule's physical properties, such as its shape, polarity, and boiling point, when compared to its straight-chain isomer, myristic acid. guidechem.com

Isomers are molecules that have the same molecular formula but different structural arrangements. For C14H28O2, there are numerous possible isomers. Myristic acid (tetradecanoic acid) is a well-known straight-chain isomer. guidechem.comlarodan.com Other examples of branched isomers include 2-butyloctanoic acid and 4-ethyloctanoic acid. thegoodscentscompany.comnist.gov The specific placement of the butyl and ethyl groups in this compound distinguishes it from these other isomers and results in its unique chemical identity.

The structural complexity also introduces the possibility of stereoisomers, as the carbon atoms to which the ethyl and butyl groups are attached may be chiral centers. This means that this compound can exist as different stereoisomers, which are non-superimposable mirror images of each other.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H28O2 |

|---|---|

Molecular Weight |

228.37 g/mol |

IUPAC Name |

4-butyl-2-ethyloctanoic acid |

InChI |

InChI=1S/C14H28O2/c1-4-7-9-12(10-8-5-2)11-13(6-3)14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) |

InChI Key |

KZCVGIKIMLDNNH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC)CC(CC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 4 Butyl 2 Ethyloctanoic Acid

Strategic Retrosynthesis of 4-Butyl-2-ethyloctanoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection strategy involves breaking the carbon-carbon bond at the α-position to the carboxyl group. This approach suggests a malonic ester synthesis route. The two alkyl groups attached to the α-carbon, an ethyl group and a hexyl group (derived from the butyl and ethyl extensions), can be sequentially introduced to a malonate diester.

Another key disconnection can be made via an aldol (B89426) condensation approach. This strategy identifies 2-ethylhexanal (B89479) as a key intermediate, which can be conceptually derived from the self-condensation of butanal. This is a common industrial strategy for constructing the 2-ethylhexyl backbone. The subsequent oxidation of the aldehyde would yield the corresponding carboxylic acid. This pathway is particularly relevant for understanding the catalytic processes involved in large-scale production.

Chemical Synthesis Pathways for this compound

The chemical synthesis of branched-chain carboxylic acids can be achieved through various established organic reactions.

Multi-Step Organic Transformations

A practical multi-step synthesis for a structurally related compound, 4-ethyloctanoic acid, has been described, which provides a direct template for synthesizing this compound. researchgate.net The general approach involves malonic ester synthesis.

Alkylation of Diethyl Malonate: Diethyl malonate is deprotonated with a strong base like sodium ethoxide to form a nucleophilic enolate. This enolate then reacts with a suitable alkyl halide, such as 1-bromohexane, in a nucleophilic substitution reaction. A second, different alkyl halide, like 1-bromo-2-ethylbutane, could be used in a subsequent step to create the desired carbon skeleton.

Saponification and Acidification: The resulting dialkylated malonic ester is then saponified using a strong base like potassium hydroxide (B78521) in ethanol. researchgate.net This hydrolyzes the ester groups to a dicarboxylate salt. Subsequent acidification with a strong acid protonates the carboxylate, yielding a substituted malonic acid. researchgate.net

Decarboxylation: The substituted malonic acid is heated, which causes it to readily lose carbon dioxide (decarboxylate), yielding the final this compound. researchgate.net

This sequence of reactions provides a reliable laboratory-scale method for accessing specifically substituted carboxylic acids.

Catalytic Reactions in Synthesis (e.g., Aldol Condensation, Hydrogenation, Oxidation)

Industrial synthesis of related branched-chain acids, such as 2-ethylhexanoic acid (2-EHA), heavily relies on catalytic processes starting from simple precursors. mdpi.com These methods are efficient and can be adapted for this compound by starting with hexanal (B45976) instead of butanal.

Aldol Condensation: The synthesis typically begins with the aldol condensation of an aldehyde. For 2-EHA, two molecules of butanal react in the presence of a base catalyst (e.g., sodium hydroxide) to form 2-ethylhex-2-enal (B1203452) after dehydration. mdpi.com

Hydrogenation: The unsaturated aldehyde is then selectively hydrogenated. This can be a two-step process where the carbon-carbon double bond is first reduced, followed by the reduction of the aldehyde to an alcohol (like 2-ethylhexanol), or a single step that yields the saturated aldehyde (2-ethylhexanal). mdpi.com

Oxidation: The final step is the oxidation of the saturated aldehyde (2-ethylhexanal) to the carboxylic acid (2-ethylhexanoic acid). mdpi.com This oxidation is often carried out using air or oxygen as the oxidant. mdpi.comgoogle.com Modern methods employ catalysts like N-hydroxyphthalimide (NHPI) under mild conditions to achieve high selectivity (>99%) for the desired carboxylic acid. mdpi.comresearchgate.net

The table below summarizes the key catalytic steps in the industrial synthesis of 2-ethylhexanoic acid, a model for this compound synthesis.

| Step | Reaction Type | Reactant(s) | Catalyst/Reagent | Product |

| 1 | Aldol Condensation | Butanal | Base (e.g., NaOH) | 2-Ethylhex-2-enal |

| 2 | Hydrogenation | 2-Ethylhex-2-enal | H₂, Metal Catalyst | 2-Ethylhexanal |

| 3 | Oxidation | 2-Ethylhexanal | O₂, NHPI | 2-Ethylhexanoic Acid |

Enzymatic and Biocatalytic Synthesis Routes for this compound and Related Esters

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, are widely used for esterification reactions due to their high activity and stability. The synthesis of branched-chain esters, which are valuable in cosmetics and other industries, has been successfully achieved using biocatalysis. nih.gov

The immobilized lipase (B570770) Novozym® 435 (Candida antarctica lipase B) has proven effective in catalyzing the synthesis of esters from branched substrates like 2-methylhexanoic acid and 2-ethylhexanol. nih.gov This reaction is typically carried out in a solvent-free medium to enhance its environmental friendliness. nih.gov Research has shown that parameters such as temperature and substrate molar ratio are critical for optimizing conversion rates. For instance, in the synthesis of 2-ethylhexyl 2-methylhexanoate, conversions of around 89% were achieved at 70-80°C. nih.gov This chemoenzymatic approach can be directly applied to the synthesis of various esters of this compound by reacting the acid with a range of alcohols in the presence of a lipase catalyst.

Development of Novel Synthetic Reagents and Intermediates Derived from this compound

This compound can be converted into more reactive intermediates, which then serve as building blocks for new molecules. A common and useful intermediate is the corresponding acyl halide, 4-Butyl-2-ethyloctanoyl chloride. This can be readily prepared by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

This reactive acyl chloride is a valuable synthetic reagent. For example, the structurally similar 4-ethyloctanoyl chloride has been used to synthesize a series of new ester compounds with potential applications as flavor and fragrance agents. researchgate.net The acyl chloride reacts efficiently with various alcohols, such as benzyl (B1604629) alcohol, phenethyl alcohol, and cinnamyl alcohol, to produce the corresponding esters in high yields (e.g., ~93% for benzyl 4-ethyloctanoate). researchgate.net Furthermore, it has been used to create novel sulfur-containing flavor compounds by reacting it with sulfur-containing alcohols or mercaptans. researchgate.net These reactions demonstrate the utility of acyl chlorides derived from branched-chain acids as versatile intermediates for generating new chemical entities. researchgate.net

Asymmetric Synthesis and Enantioselective Methodologies for this compound

The carbon atom at position 2 of this compound is a chiral center, meaning the molecule exists as a pair of enantiomers. The synthesis of a single enantiomer (asymmetric synthesis) is crucial in fields like pharmaceuticals and fragrances, where different enantiomers can have distinct biological activities or sensory properties.

Several enantioselective methodologies can be applied to produce chiral carboxylic acids:

Chiral Auxiliaries: One established method involves the use of a chiral auxiliary, such as a pseudoephedrine derivative. The auxiliary is attached to a simpler acid (e.g., propanoic acid), and the resulting amide is then alkylated. The stereochemistry of the auxiliary directs the incoming alkyl group to one face of the molecule, leading to a high degree of stereoselectivity. Subsequent removal of the auxiliary yields the enantiomerically enriched carboxylic acid. This strategy has been successfully used for the synthesis of (R)- and (S)-4-methyloctanoic acid with excellent enantioselectivities (93–94% ee).

Biocatalytic Asymmetric Reduction: Another powerful approach is the asymmetric reduction of a prochiral ketone. tum.de A ketoester precursor to the target acid can be synthesized and then reduced using a whole-cell biocatalyst (e.g., Lactobacillus kefir) or an isolated ketoreductase enzyme. tum.denih.gov These enzymes often exhibit extremely high enantioselectivity, producing the desired chiral alcohol with enantiomeric excesses greater than 99%. tum.de The resulting chiral hydroxy ester can then be further processed to yield the target chiral acid.

The table below outlines these two distinct approaches to asymmetric synthesis.

| Methodology | Key Principle | Example Application | Typical Selectivity |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide stereoselective alkylation. | Synthesis of (R)- and (S)-4-methyloctanoic acid using a pseudoephedrine auxiliary. | High (e.g., 93-94% ee). |

| Biocatalytic Reduction | Enzymatic, highly enantioselective reduction of a prochiral ketone to a chiral alcohol. | Reduction of ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutanoate using Lactobacillus kefir. tum.de | Excellent (e.g., >99% ee). tum.de |

Analytical Chemistry and Advanced Characterization Techniques for 4 Butyl 2 Ethyloctanoic Acid

Advanced Chromatographic Separations for 4-Butyl-2-ethyloctanoic Acid and its Related Compounds

Chromatography is a cornerstone for the analysis of this compound, enabling its separation from other components for subsequent identification and quantification. Both gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the high resolution and sensitivity required for detailed analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, including branched-chain fatty acids (BCFAs) like this compound. jst.go.jpnih.gov Due to the low volatility and polar nature of carboxylic acids, derivatization is a critical prerequisite for their successful analysis by GC-MS. This process converts the carboxylic acid into a less polar and more volatile ester, improving chromatographic peak shape and thermal stability.

Common derivatization strategies include esterification to form methyl esters or other alkyl esters. For instance, boron trifluoride (BF3) in methanol (B129727) is a classic reagent for this purpose. An alternative approach that can enhance sensitivity is the use of derivatizing agents that introduce a readily ionizable moiety, such as 4-t-butylbenzyl bromide, which forms a 4-t-butylbenzyl ester. d-nb.info This derivatization can lead to the formation of stable tertiary benzyl (B1604629) cations during electron ionization (EI), resulting in a more intense signal in the mass spectrometer. d-nb.info

Once derivatized, the sample is introduced into the GC, where it is separated on a capillary column, typically one with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. For an ester of this compound, characteristic fragments would arise from cleavage at the branched points of the alkyl chain and rearrangements like the McLafferty rearrangement.

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | BF3/Methanol (for methyl ester) or 4-t-butylbenzyl bromide |

| GC Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 60-100°C, ramp at 5-10°C/min to 280-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Expected Fragmentation | Molecular ion (M+), loss of alkoxy group, cleavage at branched points, McLafferty rearrangement fragments |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) offers a significant advantage over GC-MS for the analysis of polar compounds like carboxylic acids, as it often does not require derivatization. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode. In this technique, this compound would be separated on a non-polar stationary phase (such as C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to ensure the analyte is in its protonated form.

The eluent from the LC column is directed into a mass spectrometer, most commonly equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules. In negative ion mode, ESI would generate the deprotonated molecule [M-H]⁻, which is often the base peak in the mass spectrum. This allows for highly sensitive and selective detection. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the [M-H]⁻ precursor ion to produce a characteristic fragmentation spectrum.

| Parameter | Typical Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm ID, 2.7 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution Mode | Gradient elution (e.g., 50% B to 100% B over 10 minutes) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative Ion Mode |

| Primary Ion Detected | [M-H]⁻ |

Chiral Chromatography for Enantiomeric Resolution

This compound possesses two chiral centers (at carbons 2 and 4), meaning it can exist as four possible stereoisomers. Distinguishing between these enantiomers and diastereomers is crucial in many biological and chemical contexts, as different stereoisomers can have vastly different properties. Chiral chromatography is the definitive method for this purpose.

Direct separation on a chiral stationary phase (CSP) is one approach. However, for branched-chain fatty acids, a more common and highly sensitive strategy involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, such as an ODS (C18) or C30 column. tandfonline.comnih.govoup.com Chiral fluorescent labeling reagents, such as derivatives of (1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol, are particularly effective. nih.gov These reagents react with the carboxylic acid to form diastereomeric esters that not only are separable by RP-HPLC but also can be detected with high sensitivity using a fluorescence detector. jst.go.jp The separation of these diastereomers is often enhanced by performing the chromatography at sub-ambient temperatures. jst.go.jp

Spectroscopic Approaches for Structural and Purity Assessment of this compound

Spectroscopy provides fundamental information about the molecular structure, functional groups, and purity of this compound. NMR and IR spectroscopy are two of the most powerful and commonly used techniques for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete molecular structure of an organic compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, the most downfield signal would be the acidic proton of the carboxyl group, typically appearing as a broad singlet between 10 and 13 ppm. orgchemboulder.comopenstax.org The proton at the α-carbon (C2) would appear around 2.2-2.5 ppm, shifted downfield by the adjacent carbonyl group. ntu.edu.sg The other protons on the alkyl chains would resonate further upfield, typically between 0.8 and 1.7 ppm. The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., triplets, sextets, multiplets) reveal the number of adjacent protons, allowing for the complete assignment of the proton signals to the structure.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is highly characteristic, appearing significantly downfield in the range of 175-185 ppm. openstax.org The α-carbon (C2) would be found around 40-50 ppm, while the other aliphatic carbons would appear further upfield, between approximately 10 and 40 ppm.

| Nucleus | Position/Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | -COOH | 10 - 13 | Broad singlet, concentration dependent |

| α-H (C2) | ~2.2 - 2.5 | Multiplet | |

| -CH-, -CH₂- | ~1.2 - 1.7 | Complex multiplets | |

| -CH₃ | ~0.8 - 1.0 | Triplets | |

| ¹³C NMR | -COOH | 175 - 185 | Quaternary carbon, often a weaker signal |

| α-C (C2) | ~40 - 50 | ||

| Alkyl Chain Carbons | ~10 - 40 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the absorptions of the carboxylic acid group.

The most characteristic feature is the O-H stretching vibration, which appears as a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. openstax.orgorgchemboulder.com This broadening is a result of extensive intermolecular hydrogen bonding, which causes the carboxylic acid to exist as a dimer in the condensed phase. libretexts.org Superimposed on this broad band are the sharper C-H stretching vibrations of the alkyl chains, which occur between 2850 and 3000 cm⁻¹.

The second key absorption is the carbonyl (C=O) stretch, which gives rise to a very strong and sharp peak typically found between 1700 and 1725 cm⁻¹ for a saturated, dimerized carboxylic acid. echemi.com Finally, the C-O stretching vibration can be observed in the 1210-1320 cm⁻¹ region, and a broad O-H out-of-plane bend is often visible around 920 cm⁻¹. orgchemboulder.com

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Appearance |

|---|---|---|---|

| O-H stretch | 2500 - 3300 | Strong | Very Broad |

| C-H stretch (alkyl) | 2850 - 3000 | Medium-Strong | Sharp peaks on top of O-H band |

| C=O stretch | 1700 - 1725 | Very Strong | Sharp |

| C-O stretch | 1210 - 1320 | Strong | |

| O-H bend (out-of-plane) | ~920 | Medium | Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a chemical compound. The absorption of this energy corresponds to the excitation of electrons from lower to higher energy levels. For organic molecules, the absorbing moieties are known as chromophores.

The structure of this compound, being a saturated aliphatic carboxylic acid, lacks extensive conjugated systems or aromatic rings, which typically act as strong chromophores. The primary chromophore present is the carboxyl group (-COOH). This group contains a carbonyl (C=O) double bond and non-bonding electrons on the oxygen atoms. The electronic transitions associated with the carboxyl group are a weak n → π* (non-bonding to pi-antibonding) transition and a more intense π → π* (pi-bonding to pi-antibonding) transition.

For isolated, non-conjugated carboxyl groups, these transitions occur at wavelengths largely outside the standard analytical range of UV-Vis spectrophotometers (200-800 nm). The n → π* transition is typically observed in the 200–220 nm region but is characterized by a very low molar absorptivity (ε), making it difficult to detect and of limited practical use for quantification. The π → π* transition occurs in the vacuum UV region (below 200 nm). researchgate.net Consequently, this compound is effectively transparent in the near-UV and visible spectrum, and UV-Vis spectroscopy is not a primary technique for its structural elucidation or routine quantification.

Table 1: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value | Rationale |

| Maximum Wavelength (λmax) | ~205-215 nm | Corresponds to the weak, symmetry-forbidden n → π* transition of the isolated carboxyl group. |

| Molar Absorptivity (ε) | < 100 L·mol⁻¹·cm⁻¹ | The n → π* transition in saturated carboxylic acids is inherently weak, leading to low absorbance. |

| Solvent | Non-absorbing (e.g., Hexane, Acetonitrile) | A solvent that is transparent below 220 nm is required to observe the carboxyl transition. researchgate.net |

| Application | Limited | Not suitable for routine quantitative analysis due to low sensitivity and potential solvent interference. |

Elemental Analysis and High-Resolution Mass Spectrometry (HRMS)

Elemental analysis and High-Resolution Mass Spectrometry (HRMS) are fundamental techniques for determining the elemental composition and exact molecular weight of a compound, thereby confirming its molecular formula.

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in the compound. For this compound, with the molecular formula C₁₄H₂₈O₂, the theoretical elemental composition can be calculated from its molecular weight (228.37 g/mol ).

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the parent molecule (monoisotopic mass), which can be used to unequivocally establish its elemental formula. For C₁₄H₂₈O₂, the theoretical exact mass is 228.20893 Da. HRMS can distinguish this from other combinations of atoms that might have the same nominal mass, providing a high degree of confidence in the compound's identity.

Table 2: Elemental and High-Resolution Mass Data for this compound

| Parameter | Theoretical Value | Description |

| Molecular Formula | C₁₄H₂₈O₂ | Derived from the chemical structure. |

| Molecular Weight (Nominal) | 228 g/mol | Sum of the integer masses of the most abundant isotopes. |

| Molecular Weight (Average) | 228.37 g/mol | Weighted average of the masses of all natural isotopes. |

| Exact Mass | 228.20893 Da | The calculated monoisotopic mass, which is measured by HRMS. spectrabase.com |

| % Carbon (C) | 73.63% | (Mass of C / Total Mass) * 100 |

| % Hydrogen (H) | 12.36% | (Mass of H / Total Mass) * 100 |

| % Oxygen (O) | 14.01% | (Mass of O / Total Mass) * 100 |

Quantitative Analysis Methods in Complex Matrices

Quantifying this compound in complex matrices such as environmental water, soil, or biological fluids presents analytical challenges due to its low volatility, high polarity, and potential for interference from other matrix components. mdpi.com Advanced analytical methods typically involve a multi-step process including sample preparation, chromatographic separation, and sensitive detection.

Sample Preparation: The initial step involves extracting the analyte from the sample matrix. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which serve to isolate and pre-concentrate the acid, while removing interfering substances. dntb.gov.ua

Chromatographic Separation and Detection:

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, a derivatization step is typically required before GC analysis. d-nb.info This process converts the polar carboxyl group into a less polar, more volatile ester (e.g., methyl or silyl (B83357) ester). This allows the compound to be analyzed by GC, where it is separated from other components before being detected by a mass spectrometer. Derivatization can enhance sensitivity and improve peak shape. d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is often the preferred method for analyzing polar compounds like carboxylic acids as it generally does not require derivatization. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers high sensitivity, selectivity, and speed. researchgate.net The sample is separated via liquid chromatography and then ionized (commonly via electrospray ionization, ESI) and detected by the mass spectrometer. The use of tandem MS (MS/MS) allows for highly specific detection by monitoring a characteristic fragmentation of the parent ion, significantly reducing matrix effects and improving quantification limits. dntb.gov.uaresearchgate.net

Table 3: Comparison of Quantitative Methods for this compound

| Technique | Derivatization Required? | Typical Sensitivity | Selectivity | Key Advantages | Key Disadvantages |

| GC-MS | Yes (e.g., esterification) | High | High | Robust, excellent separation efficiency, extensive spectral libraries. | Requires derivatization, which adds time and potential for error. |

| LC-MS/MS | No | Very High | Very High | High throughput, no derivatization needed, suitable for polar and non-volatile compounds. researchgate.net | Can be susceptible to matrix effects (ion suppression/enhancement), more complex instrumentation. dntb.gov.ua |

Biological Activities and Molecular Interactions of 4 Butyl 2 Ethyloctanoic Acid

In Vitro Investigations of Cellular and Molecular Interactions

In vitro studies using cell lines and isolated enzymes are crucial for elucidating the direct effects of a compound on cellular processes. The following sections discuss the potential interactions of 4-butyl-2-ethyloctanoic acid based on research on similar molecules.

Currently, there is a lack of specific studies investigating the direct impact of this compound on cellular signaling pathways and gene expression in cell lines. However, research on other BCFAs suggests that they can modulate cellular processes. For instance, some BCFAs have been shown to influence pathways related to cell proliferation and apoptosis. The structural characteristics of a fatty acid, such as chain length, degree of saturation, and branching, are key determinants of its biological effects.

General observations from studies on other fatty acids indicate that they can act as signaling molecules themselves or be incorporated into cellular membranes, thereby influencing the function of membrane-bound proteins and signaling complexes. Further research is needed to determine if this compound has similar effects.

Direct interactions of this compound with specific enzymes and receptors in non-human systems have not been extensively documented. However, based on its structure as a branched-chain fatty acid, it may interact with enzymes involved in lipid metabolism. For instance, studies on iso-branched chain fatty acids with shorter chain lengths (C13:0 and C15:0) have demonstrated inhibitory effects on gastric secretion in rats, potentially through interactions with enzymes like pepsin and Mg++-ATPase. nih.gov

It is plausible that this compound could be a substrate or inhibitor for various enzymes, including acyl-CoA synthetases, which activate fatty acids for metabolism, or enzymes involved in fatty acid oxidation. Its branched structure might influence the efficiency of these enzymatic processes compared to straight-chain fatty acids.

Structure-activity relationship (SAR) studies on BCFAs have provided valuable insights into how their chemical structure influences their biological activity. Key structural features that impact the activity of BCFAs include:

Branching Group Size: Studies on the anticancer activity of BCFAs have shown that larger branching groups can adversely affect their potency. nih.gov

Chain Length: The length of the fatty acid chain is a critical determinant of its physical properties and biological functions.

Position of the Branch: The location of the alkyl branch along the fatty acid chain can significantly alter its interaction with enzymes and receptors.

One study that synthesized and screened a series of saturated and unsaturated BCFAs with varying branching groups (methyl, ethyl, propyl, and butyl) found that larger branching groups were detrimental to their anticancer activity in human cancer cell lines. nih.gov This suggests that the butyl and ethyl branches in this compound would significantly influence its biological profile.

Table 1: Structure-Activity Relationship Insights for Branched-Chain Fatty Acids

| Structural Feature | Impact on Biological Activity (Anticancer) | Reference |

| Branching Group Size | Larger groups (e.g., butyl) can decrease potency. | nih.gov |

| Unsaturation | Introduction of a cis-double bond can improve potency. | nih.gov |

Metabolic Fate and Biotransformation Pathways in Non-Human Biological Systems

The metabolism of xenobiotic compounds, including branched-chain fatty acids, typically involves a series of enzymatic reactions aimed at increasing their water solubility to facilitate excretion.

There is no specific information available on the metabolites and degradation products of this compound in non-human biological systems. However, studies on the structurally related compound, 2-ethylhexanoic acid (EHA), in rats provide a potential model for its metabolism. The major urinary metabolites of EHA include its glucuronide conjugate, as well as products of omega- and omega-1 oxidation. inchem.org Evidence for metabolism via beta-oxidation has also been observed. inchem.org

Based on the metabolism of EHA, potential metabolites of this compound could include hydroxylated derivatives and their corresponding glucuronide conjugates. The presence of two alkyl branches may, however, lead to a more complex metabolic profile.

Beta-Oxidation:

Beta-oxidation is a major catabolic pathway for fatty acids, occurring primarily in the mitochondria. wikipedia.orgabcam.com This process involves the sequential cleavage of two-carbon units from the acyl-CoA molecule. abcam.com The presence of branches on the fatty acid chain, as in this compound, can complicate this process. The ethyl group at the C2 position would likely hinder the initial dehydrogenation step of classical beta-oxidation. Therefore, alternative oxidative pathways may be involved in its initial breakdown.

Glucuronidation:

Glucuronidation is a common phase II metabolic reaction that conjugates a substrate with glucuronic acid, significantly increasing its water solubility and facilitating its excretion. wikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org Fatty acids, including branched-chain fatty acids like phytanic acid, have been shown to be substrates for human UGTs. doi.orgnih.gov It is highly probable that the carboxylic acid group of this compound can undergo glucuronidation, forming a glucuronide conjugate that can be more readily eliminated from the body. wikipedia.org

Table 2: Potential Metabolic Pathways for this compound

| Metabolic Pathway | Description | Potential Role in Metabolism of this compound |

| Beta-Oxidation | Catabolic process that breaks down fatty acid molecules to generate acetyl-CoA. wikipedia.org | The branched structure may inhibit or require modified enzymatic steps for this pathway to proceed. |

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. wikipedia.org | The carboxylic acid group is a likely site for glucuronidation. doi.orgnih.gov |

| Omega-Oxidation | Oxidation at the terminal methyl group of the fatty acid chain. | Could be an alternative pathway to initiate degradation, especially if beta-oxidation is hindered. |

Comparative Metabolism Across Different Model Organisms (non-human)

While specific studies detailing the complete metabolic pathway of this compound in non-human model organisms are not extensively documented, the metabolism of branched-chain fatty acids (BCFAs) has been characterized, providing a framework for its likely metabolic fate. Unlike straight-chain fatty acids, BCFAs undergo different digestion and metabolic processes, which can vary significantly between species. creative-proteomics.com

In mammals, the metabolism of xenobiotics and complex fatty acids is heavily dependent on the cytochrome P-450 (CYP) enzyme system. nih.gov Significant interspecies differences exist in the isoform composition, expression, and catalytic activities of these enzymes, which can lead to different metabolic profiles in mice, rats, dogs, and monkeys. nih.gov For instance, the specific isoforms of CYP1A, -2C, -2D, and -3A exhibit notable differences in catalytic activity among these species, which necessitates caution when extrapolating metabolic data from animal models to humans. nih.gov

The catabolism of BCFAs often involves oxidation of the branched alkyl chains. researchgate.net In studies of structurally related compounds, such as 3,5-di-tert-butyl-4-hydroxytoluene (BHT), major metabolic reactions in mice included the oxidation of both the p-methyl group and the tert-butyl groups. nih.gov In contrast, the primary biotransformation in rats was the oxidation of the p-methyl group, with oxidation of the tert-butyl groups being a minor pathway. nih.gov This highlights that the metabolic handling of branched alkyl structures can be species-dependent.

The initial steps in the metabolism of branched-chain amino acids (BCAAs), which can be precursors to BCFAs, occur in extrahepatic tissues. mdpi.com The resulting metabolites, such as acetyl-CoA and succinyl-CoA, then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. mdpi.com It is plausible that this compound would be processed through similar pathways involving mitochondrial β-oxidation, although the branching at the alpha and gamma positions may necessitate alternative enzymatic machinery.

| Metabolic Aspect | Description | Key Enzymes/Pathways | Relevance to this compound |

|---|---|---|---|

| Absorption and Digestion | BCFAs follow a different digestion and metabolic pathway compared to straight-chain fatty acids. creative-proteomics.com | Lipases, Fatty Acid Transport Proteins | The unique structure likely influences its absorption and distribution in tissues. |

| Primary Catabolism | Oxidation of branched alkyl chains is a key step. researchgate.net This can occur at different positions on the molecule. | Cytochrome P-450 (CYP) enzymes, Mitochondrial β-oxidation | The butyl and ethyl side chains are probable sites for initial oxidative attack. |

| Species Variability | Significant differences in CYP enzyme activity exist between common lab animals (mice, rats, dogs, monkeys). nih.gov | CYP1A, CYP2C, CYP2D, CYP3A isoforms nih.gov | Metabolic profiles and clearance rates are expected to differ across various model organisms. |

| Integration with Central Metabolism | Metabolites of BCFAs can enter central energy pathways. mdpi.com | Tricarboxylic Acid (TCA) Cycle | Breakdown products could potentially serve as energy substrates. |

Neurobiological Effects in Model Organisms, including Seizure Control Mechanisms

Direct research on the neurobiological effects of this compound is limited. However, studies on structurally analogous compounds provide significant insight into its potential activities, particularly in the context of seizure control. One such related compound, 4-butylcyclohexane carboxylic acid (4-BCCA), has demonstrated notable anticonvulsant and neuroprotective properties in a rat model of status epilepticus. nih.gov

In a study using the Li-pilocarpine induced status epilepticus model in rats, 4-BCCA was effective in controlling seizures. nih.gov The mechanism of action for related compounds has been suggested to involve the inhibition of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are key excitatory neurotransmitter receptors in the brain. nih.gov Specifically, 4-BCCA is proposed to act as a low-affinity inhibitor at the trans-membrane domain of AMPA receptors. nih.gov This modulation of excitatory neurotransmission is a critical mechanism for seizure control.

The efficacy of novel fatty acids and their derivatives is often evaluated in established animal seizure models, such as the maximal electroshock (MES) test and the pentylenetetrazole (scPTZ)-induced seizure model. nih.gov These models are used to screen for broad-spectrum anticonvulsant properties. nih.gov In the study on 4-BCCA, the compound demonstrated better seizure control in terms of latency and the number of severe seizures compared to other standard antiseizure medications. nih.gov Furthermore, combinations of 4-BCCA with standard drugs showed enhanced neuroprotection, with less evidence of nucleus and cytoplasmic changes in neurons observed via transmission electron microscopy. nih.gov

| Parameter Assessed | Model Organism/System | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Seizure Control | Li-Pilocarpine induced status epilepticus rat model | Showed better seizure control in terms of latency and number of stage 3/4 seizures compared to other antiseizure medications. | Low-affinity inhibition of AMPA receptors at the trans-membrane domain. |

| Neuroprotection | Hippocampal slices from treated rats | Combination with perampanel (B3395873) (PER) and valproate (VPA) resulted in less nucleus and cytoplasmic damage observed by transmission electron microscopy. Showed better neuronal viability in immunohistochemistry. | Modulation of excitotoxicity and oxidative stress. |

| Biochemical Markers | Cerebral tissue from treated rats | Combination with PER showed higher total antioxidant capacity (TAC) and lower levels of neuron-specific enolase (NSE), a marker of neuronal loss. | Reduction of oxidative stress and neuronal damage. |

Developmental Biology Studies in Non-Human Models

Specific developmental and teratogenicity studies on this compound have not been identified in the reviewed literature. However, the evaluation of developmental toxicity is a critical aspect of chemical characterization, and established non-human models are routinely used for this purpose. These models include zebrafish (Danio rerio), rodents (mice and rats), and rabbits. jneonatalsurg.comnih.gov Non-human primates are also used due to their close physiological similarity to humans, especially for complex developmental processes. jneonatalsurg.com

Zebrafish embryos are a common model for high-throughput screening of developmental toxicity due to their rapid, external development and optical transparency. frontiersin.org Studies with structurally related compounds, such as 4-tert-butylphenol (B1678320) (4-t-BP), demonstrate the types of effects that can be assessed. Exposure of zebrafish embryos to 4-t-BP induced a range of developmental toxicities, including reduced hatchability, morphological abnormalities, cardiotoxicity, and hypopigmentation. nih.gov The underlying mechanisms were linked to increased production of reactive oxygen species (ROS) and apoptosis. nih.gov

Teratogenicity studies in mammalian models, such as rats and rabbits, are required to assess potential effects on organogenesis. The timing of exposure during gestation is critical, as different organ systems have specific windows of vulnerability. jneonatalsurg.com These studies evaluate a wide range of endpoints, including fetal viability, growth, and the presence of visceral and skeletal malformations. Given the absence of direct data for this compound, its potential for developmental toxicity remains uncharacterized.

| Endpoint | Effect Observed | Associated Mechanism |

|---|---|---|

| Morphology | Reduced embryo hatchability, abnormal morphology. | General developmental disruption. |

| Cardiotoxicity | Changes in the expression of genes related to cardiac development. | Disruption of cardiogenesis pathways. |

| Pigmentation | Hypopigmentation due to changes in melanin (B1238610) synthesis gene expression. | Interference with melanogenesis. |

| Cellular Stress | Increased intracellular reactive oxygen species (ROS) production. | Induction of oxidative stress. |

| Apoptosis | Initiation of apoptosis through the p53-bcl-2/bax-caspase3 pathway. | Activation of programmed cell death. |

Interactions with Microbial Communities

Microbial Degradation and Biotransformation

There is no specific literature detailing the microbial degradation of this compound. However, the principles of microbial biotransformation of related compounds, such as other branched fatty acids and plasticizers with branched alkyl chains, can provide insights into its likely fate in microbial communities. Microorganisms, including bacteria and fungi, possess diverse enzymatic machinery capable of breaking down complex organic molecules. nih.govnih.gov

The degradation of compounds with alkyl chains often proceeds via oxidation. For instance, the degradation of the plasticizer di-2-ethylhexyl-phthalate (DEHP) by a Burkholderia species involves the breakdown of its branched structure. nih.gov The metabolic intermediates identified in this process include mono-2-ethylhexylphthalate (MEHP), mono-butyl phthalate (B1215562) (MBP), phthalic acid (PA), and 4-oxo-hexanoic acid. nih.gov This suggests that microbial enzymes can effectively cleave and oxidize branched alkyl groups.

Fungal biotransformation of similar compounds, like di-n-butyl phthalate (DBP), has been shown to involve cytochrome P450 monooxygenases. nih.gov These enzymes catalyze initial monohydroxylations of the alkyl chains, which is often a critical first step in degradation. nih.gov Subsequent reactions can include further oxidation, de-esterification (if applicable), and ultimately ring cleavage for aromatic compounds, leading to intermediates that can enter central metabolic pathways. nih.govnih.gov For this compound, degradation would likely be initiated by ω-oxidation of the terminal carbons of the octanoic acid backbone or the butyl group, followed by β-oxidation to shorten the carbon chains. The presence of branching may require specific isomerases or other specialized enzymes.

| Compound | Microorganism(s) | Key Degradation Steps/Enzymes | Relevance to this compound |

|---|---|---|---|

| Di-2-ethylhexyl-phthalate (DEHP) | Burkholderia sp. nih.gov | Formation of MEHP, MBP, phthalic acid, and 4-oxo-hexanoic acid. nih.gov | Demonstrates microbial capability to degrade branched alkyl structures. |

| Di-n-butyl phthalate (DBP) | Marine, freshwater, and terrestrial fungi nih.gov | Cytochrome P450-dependent monohydroxylation, de-esterification. nih.gov | Highlights the role of P450 enzymes in initiating alkyl chain degradation. |

| Phthalate Isomers | Various bacteria (e.g., Pseudomonas) nih.gov | Action of esterases and dioxygenases to form dihydroxylated intermediates. nih.gov | Illustrates common enzymatic strategies for breaking down complex organic acids. |

Effects on Microbial Growth and Metabolism

While the specific effects of this compound on microbial communities are not well-defined, research on other branched-chain and phenolic fatty acids indicates a strong potential for antimicrobial activity. Fatty acids are known to inhibit microbial growth, often with greater efficacy against Gram-positive bacteria than Gram-negative bacteria. nih.govrsc.org

A study on novel phenolic branched-chain fatty acids (PBC-FAs) found them to be potent antimicrobials against Gram-positive bacteria such as Listeria innocua, Bacillus subtilis, and Enterococcus faecium, with Minimum Inhibitory Concentrations (MICs) in the range of 1.8 to 3.6 µg/ml. nih.gov In contrast, these compounds were significantly less effective against Gram-negative bacteria like Escherichia coli and Salmonella Typhimurium. nih.gov The antimicrobial efficacy was attributed to the presence of both the carboxylic acid group and a phenolic hydroxyl group, suggesting that the chemical structure of this compound, as a branched carboxylic acid, is conducive to antimicrobial activity. nih.gov

The mechanisms by which organic acids inhibit bacterial growth are multifaceted. One primary mechanism is the disruption of the bacterial cell membrane, leading to increased permeability. mdpi.com The intracellular accumulation of acid anions can also increase osmotic pressure and interfere with essential metabolic processes. mdpi.com This can lead to the inhibition of DNA synthesis, disruption of energy metabolism, and the denaturation of key intracellular enzymes. mdpi.com For example, high concentrations of acetate (B1210297) can inhibit the growth of E. coli by perturbing the intracellular concentration of acetyl phosphate, a key signaling metabolite. nih.gov

| Bacterial Species | Gram Stain | Minimum Inhibitory Concentration (MIC) of PBC-FAs (µg/ml) |

|---|---|---|

| Listeria innocua | Positive | 1.8 - 3.6 |

| Bacillus subtilis | Positive | 1.8 - 3.6 |

| Enterococcus faecium | Positive | 1.8 - 3.6 |

| Escherichia coli | Negative | > 233 |

| Salmonella Typhimurium | Negative | > 233 |

| Pseudomonas tolaasii | Negative | > 233 |

Environmental Chemistry and Ecotoxicological Implications of 4 Butyl 2 Ethyloctanoic Acid

Environmental Fate and Transport Mechanisms

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation is a critical process for the removal of organic compounds from the environment. It is mediated by microorganisms that can metabolize the compound, typically leading to less complex and less toxic substances.

In aquatic and terrestrial environments, the biodegradation of a branched-chain carboxylic acid like 4-Butyl-2-ethyloctanoic acid would likely proceed through pathways common for the breakdown of fatty acids and other alkyl chains. The primary mechanism would likely be β-oxidation, where the alkyl chain is sequentially shortened by two carbon units. However, the branching at the α- and γ-positions (the ethyl and butyl groups, respectively) could potentially hinder the enzymatic processes, making it more resistant to rapid degradation compared to linear alkanoic acids.

Specific studies detailing the microorganisms capable of degrading this compound, the precise metabolic pathways, the formation of intermediate metabolites, and the ultimate mineralization to carbon dioxide and water are not currently available. Research on analogous compounds suggests that certain bacterial and fungal species possess the enzymatic machinery to break down such structures, but the rate and extent of degradation would be highly dependent on environmental conditions such as temperature, pH, oxygen availability, and the presence of a competent microbial community.

Adsorption, Desorption, and Leaching Potential

The mobility of this compound in soil and sediment is governed by its adsorption and desorption characteristics. These processes determine whether the compound will remain in the soil matrix or be transported to groundwater (leaching).

As a carboxylic acid, the adsorption of this compound to soil and sediment particles would be significantly influenced by soil pH and organic matter content. At environmental pH values typically above its pKa, the carboxylic acid group will be deprotonated, resulting in an anionic form. This negatively charged species would have a lower affinity for negatively charged soil colloids (like clay and organic matter) due to electrostatic repulsion. However, interactions with soil organic matter via hydrophobic partitioning of the alkyl chains could still lead to significant adsorption.

The leaching potential is inversely related to its adsorption. A compound that is strongly adsorbed to soil particles will have a lower tendency to leach into groundwater. The relatively long and branched alkyl structure of this compound suggests a degree of hydrophobicity that might contribute to its retention in soils with higher organic carbon content. However, without experimental data on its soil adsorption coefficient (Kd) or organic carbon-water (B12546825) partition coefficient (Koc), its leaching potential remains unquantified.

Ecotoxicological Studies in Non-Mammalian Organisms

Ecotoxicological studies are essential to determine the potential adverse effects of a chemical on organisms in the environment. For this compound, there is a notable lack of published research on its toxicity to non-mammalian organisms. The following sections discuss the types of studies that would be necessary to characterize its ecotoxicological profile.

Aquatic Organisms (e.g., fish, daphnia, algae)

To assess the impact of this compound on aquatic ecosystems, toxicity testing on a range of organisms representing different trophic levels is required. This typically includes studies on fish, invertebrates (such as Daphnia magna), and algae.

Fish: Acute toxicity tests (e.g., 96-hour LC50) would determine the concentration that is lethal to 50% of the test fish population. Chronic studies would be needed to evaluate longer-term effects on growth, reproduction, and survival.

Daphnia: Acute immobilization tests (e.g., 48-hour EC50) are standard for assessing the toxicity to aquatic invertebrates. Chronic reproductive tests would provide data on the effects on daphnid reproduction over a longer exposure period.

Algae: Algal growth inhibition tests (e.g., 72-hour EC50) are used to determine the effects on primary producers at the base of the aquatic food web.

Currently, no such ecotoxicological data for this compound have been found in the reviewed scientific literature.

Data on Aquatic Ecotoxicity of this compound

| Test Organism | Endpoint | Value | Reference |

| Fish | LC50 | No data available | |

| Daphnia magna | EC50 | No data available | |

| Algae | EC50 | No data available |

Terrestrial Organisms (e.g., soil microorganisms, earthworms)

The potential effects of this compound on the terrestrial environment would be evaluated through toxicity tests on key soil organisms.

Soil Microorganisms: Studies would involve assessing the impact of the compound on microbial respiration, nitrogen fixation, and other key microbial processes that are vital for soil health and nutrient cycling.

Earthworms: Earthworms are important indicators of soil health. Acute toxicity tests (e.g., 14-day LC50) and chronic reproduction tests would be necessary to determine the potential harm to these organisms.

As with aquatic organisms, there is a lack of published studies on the ecotoxicological effects of this compound on soil microorganisms and earthworms.

Data on Terrestrial Ecotoxicity of this compound

| Test Organism | Endpoint | Value | Reference |

| Soil Microorganisms | e.g., Respiration Inhibition | No data available | |

| Earthworms (Eisenia fetida) | LC50 | No data available |

Assessment of Ecosystem-Level Impacts of this compound Reveals Data Scarcity

An extensive review of scientific literature and environmental databases reveals a significant lack of available information regarding the ecosystem-level impacts of the chemical compound this compound. Despite targeted searches for its environmental fate, bioaccumulation, and ecotoxicity, no specific research findings or data tables could be located for this particular substance.

Consequently, the creation of detailed research findings and interactive data tables, as per the user's instructions, is not feasible at this time. The scientific community has yet to publish studies that would provide the necessary information to thoroughly assess the ecosystem-level implications of this compound. Further research and investigation are required to understand the potential environmental risks associated with this compound.

Theoretical and Computational Chemistry of 4 Butyl 2 Ethyloctanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to determine the optimized geometry, electronic structure, and reactivity descriptors of 4-Butyl-2-ethyloctanoic acid. polimi.itresearchgate.net

The optimized molecular structure provides the most stable three-dimensional arrangement of atoms, from which various properties can be calculated. Key electronic properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. bsu.by A smaller gap suggests higher reactivity.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and electrophilicity index, offer quantitative measures of the molecule's reactive nature. For instance, the electrostatic potential map can reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), indicating likely sites for interaction with other molecules.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 1.8 D | Measure of the overall polarity of the molecule. |

| Electronegativity (χ) | 2.65 | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 3.85 | A measure of resistance to change in electron distribution. |

Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govresearchgate.net This method is instrumental in understanding the potential biological activity of this compound by identifying its possible binding modes and affinities with various biological targets. The process involves generating a multitude of possible conformations of the ligand and positioning them within the active site of the receptor, followed by a scoring function that estimates the binding affinity for each pose. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-target complex. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the ligand-receptor complex, the nature of the intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the conformational changes that may occur upon binding. researchgate.netdovepress.com Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex. researchgate.net

Table 2: Illustrative Molecular Docking and Dynamics Simulation Parameters for this compound with a Hypothetical Target Protein

| Parameter | Value (Illustrative) | Description |

| Binding Affinity (Docking Score) | -7.2 kcal/mol | Estimated free energy of binding, indicating the strength of the interaction. |

| Key Interacting Residues | TYR-123, LEU-254, SER-301 | Amino acid residues in the target's active site that form significant interactions with the ligand. |

| Average RMSD of Ligand | 1.5 Å | A measure of the average deviation of the ligand's position from a reference structure over the course of the simulation, indicating stability. |

| Number of Hydrogen Bonds | 2 | The number of hydrogen bonds formed between the ligand and the target, contributing to binding specificity and affinity. |

Note: The values in this table are illustrative and would depend on the specific biological target being investigated.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govsae.org These models are built using a dataset of compounds with known activities or properties and are described by a set of molecular descriptors.

For this compound, a QSAR model could be developed to predict its potential biological activity against a specific target by comparing its structural features to those of known active compounds. nih.govmdpi.com Similarly, a QSPR model could predict its physicochemical properties, such as boiling point, solubility, and octanol-water partition coefficient. researchgate.net The development of robust QSAR/QSPR models relies on the careful selection of relevant molecular descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Predictive Modeling of Environmental Fate and Biological Activity

Predictive modeling plays a crucial role in assessing the potential environmental impact and biological activity of chemical compounds. nih.govnih.gov For this compound, various computational models can be used to predict its environmental fate, including its persistence, bioaccumulation, and toxicity (PBT) characteristics. researchgate.netepa.gov

Environmental fate models simulate the distribution and transformation of a chemical in different environmental compartments such as air, water, soil, and sediment. nih.govnih.gov These models take into account processes like degradation (biodegradation, hydrolysis, photolysis), transport, and partitioning.

Predictive models for biological activity utilize machine learning algorithms and statistical methods to forecast the interaction of a compound with biological systems. mdpi.comresearcher.life By analyzing the structural features of this compound, these models can predict its potential to interact with various enzymes and receptors, thereby providing an initial assessment of its pharmacological or toxicological profile.

Table 3: Predicted Environmental Fate and Biological Activity Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) | Method/Model |

| Biodegradation Half-life in Water | 25 days | EPI Suite™ |

| Bioaccumulation Factor (BCF) | 150 L/kg | QSPR Model |

| Acute Toxicity to Fish (LC50) | 10 mg/L | ECOSAR™ |

| Receptor Binding Probability | 0.65 (for a hypothetical receptor) | Machine Learning Model |

Note: The values in this table are illustrative and would be the output of specific predictive modeling software and algorithms.

Conclusion and Future Research Directions

Summary of Current Research Gaps and Challenges

A thorough review of the existing scientific literature reveals a significant lack of specific data for 4-Butyl-2-ethyloctanoic acid. The primary research gaps and challenges are outlined below:

Limited Toxicological Data: There is a notable absence of comprehensive toxicological studies specifically on this compound. While data exists for structurally related compounds such as 2-ethylhexanoic acid, direct assessment of the safety profile of this compound is crucial. inchem.org The potential for developmental and reproductive toxicity, as seen in some branched-chain carboxylic acids, necessitates dedicated investigation.

Environmental Fate and Transport: The environmental behavior of this compound is largely uncharacterized. cdc.gov Key data on its biodegradability, potential for bioaccumulation, and mobility in soil and water are missing. cdc.govnih.gov Understanding these parameters is essential for assessing its environmental risk, particularly if it finds use in applications with environmental exposure pathways.

Lack of Optimized Synthesis and Characterization: While general synthetic routes for branched-chain carboxylic acids exist, optimized and scalable synthesis protocols specifically for this compound are not well-documented in publicly available research. Furthermore, a comprehensive characterization of its physicochemical properties using modern analytical techniques is required.

Undefined Application Spectrum: The potential applications of this compound are largely inferred from related compounds. There is a need for systematic investigation into its performance as a plasticizer, lubricant, corrosion inhibitor, or in other potential roles. theinsightpartners.comresearchgate.net

Table 1: Summary of Key Research Gaps for this compound

| Research Area | Specific Gaps |

|---|---|

| Toxicology | Acute and chronic toxicity data, genotoxicity, reproductive and developmental toxicity studies. |

| Environmental Science | Biodegradation pathways and rates, soil and water partitioning coefficients (Koc, Kow), bioaccumulation potential. |

| Chemical Synthesis | High-yield, stereoselective synthesis methods; detailed spectroscopic and crystallographic characterization. |

| Material Science | Evaluation of performance in applications such as polymers, lubricants, and coatings. |

Emerging Research Avenues and Methodological Innovations

Future research on this compound can be directed toward several promising avenues, leveraging innovations in analytical and synthetic methodologies.

Advanced Synthesis and Catalysis: The development of novel catalytic systems for the efficient and selective synthesis of this compound presents a significant research opportunity. This could involve exploring green chemistry principles to minimize waste and improve atom economy. researchgate.netmdpi.com

"Omics" Technologies in Toxicology: The application of high-throughput screening and "omics" technologies (genomics, proteomics, metabolomics) could provide rapid insights into the toxicological profile of this compound. These approaches can help in identifying potential hazards and mechanisms of toxicity more efficiently than traditional methods.

Computational Modeling: In silico modeling of the environmental fate and transport of this compound can help predict its behavior in various environmental compartments. nih.gov These models can guide experimental studies and risk assessments.

Derivative Synthesis and Application: A promising research direction is the synthesis of derivatives, such as esters, for specific applications. For instance, esterification with various alcohols could yield compounds with desirable properties for the flavor and fragrance industry or as specialty lubricants. researchgate.net

Interdisciplinary Research Prospects for this compound

The multifaceted nature of this compound necessitates a collaborative, interdisciplinary approach to fully elucidate its properties and potential.

Materials Science and Toxicology: The development of new materials incorporating this compound or its derivatives should proceed in parallel with toxicological evaluations. This integrated approach will ensure the safety and sustainability of any new products. For example, its use as a plasticizer in polymers would require collaboration to assess both material performance and potential for leaching and subsequent human exposure. thermofisher.com

Biotechnology and Chemical Engineering: There is potential for exploring biotechnological routes for the synthesis of this compound. The use of engineered microorganisms could offer a more sustainable alternative to traditional chemical synthesis. This would require collaboration between biotechnologists and chemical engineers to develop and scale up such bioprocesses.

Q & A

Q. What are the optimal synthetic pathways and conditions for producing 4-Butyl-2-ethyloctanoic acid with high purity?

- Methodological Answer : Synthesis can be optimized using multi-step esterification and hydrolysis protocols. For example, alkyl chain introduction via Friedel-Crafts alkylation or Grignard reactions, followed by acid-catalyzed hydrolysis, is a common approach. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., THF or DCM), and catalyst selection (e.g., H₂SO₄ or Amberlyst-15) significantly impact yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR ensures structural confirmation .

Q. Which analytical techniques are most robust for characterizing this compound and its intermediates?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ 0.8–2.5 ppm for alkyl protons; δ 10–12 ppm for carboxylic acid protons) and FT-IR (broad O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹) confirm functional groups .

- Chromatography : Reverse-phase HPLC (retention time ~8–12 min under gradient elution) and GC-MS (EI mode, m/z fragmentation patterns) assess purity and detect volatile byproducts .

- Elemental Analysis : Combustion analysis (C, H, O) validates empirical formula (C₁₄H₂₈O₂) .

- Validation : Cross-referencing with databases like PubChem ensures consistency with known spectra .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data reported for this compound in antimicrobial assays?

- Methodological Answer : Contradictions often arise from variability in assay conditions. Standardize protocols by:

- Strain Selection : Use ATCC-certified microbial strains with controlled passage numbers.

- Dose-Response Curves : Test concentrations across 5–6 logarithmic doses (e.g., 1–100 µM) to establish IC₅₀ values .

- Control Compounds : Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO ≤1%).

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to evaluate significance across studies .

Q. What computational strategies predict the interaction of this compound with lipid membranes or enzymatic targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model membrane insertion (lipid bilayer systems: POPC/POPE) and calculate free energy profiles (umbrella sampling) .

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., cyclooxygenase-2). Validate with experimental IC₅₀ data .

- QSAR Modeling : Corrogate substituent effects (alkyl chain length, branching) with bioactivity using descriptors like logP and polar surface area .

Q. How can environmental degradation pathways of this compound be systematically evaluated?

- Methodological Answer :

- Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 4–10) and monitor via LC-MS for photolysis byproducts .

- Biodegradation : Use OECD 301F respirometry to assess microbial mineralization in activated sludge. Measure CO₂ evolution over 28 days .

- Ecotoxicity : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) to determine EC₅₀ values .

Key Considerations for Experimental Design

- Reproducibility : Document batch-to-batch variability in synthesis (e.g., ±5% yield tolerance) .

- Data Contradictions : Use meta-analysis frameworks to harmonize disparate results .

- Ethical Compliance : For bioactivity studies, adhere to institutional biosafety protocols (e.g., BSL-2 for antimicrobial work) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.